
Core Mechanism of Action: Selective S1P
Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049 Get Quote

RP101075 is a potent and orally active small molecule that functions as a selective agonist for

the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and Sphingosine-1-Phosphate Receptor 5

(S1PR5).[1][2] It is one of the primary active metabolites of Ozanimod (RPC1063), a drug

developed for the treatment of autoimmune diseases such as relapsing multiple sclerosis and

ulcerative colitis.[1][3] The therapeutic effects of RP101075 are primarily derived from its

interaction with S1PR1, which plays a crucial role in regulating the trafficking of lymphocytes.[3]

Activation of S1PR1 on lymphocytes by RP101075 leads to the internalization of the receptor.

This process functionally antagonizes the natural signaling of its ligand, sphingosine-1-

phosphate (S1P), which is essential for the egress of lymphocytes from secondary lymphoid

organs. By preventing the migration of C-C chemokine receptor type 7 (CCR7)+ T cells and B

cells from the lymph nodes into the peripheral circulation, RP101075 causes a reversible,

dose-dependent reduction in circulating lymphocytes, a condition known as lymphopenia. This

sequestration of autoreactive lymphocytes prevents them from reaching sites of inflammation,

thereby mitigating tissue damage in autoimmune conditions.

Beyond its immunomodulatory effects, RP101075 has demonstrated neuroprotective and

vasculoprotective activities. In preclinical models of intracerebral hemorrhage, it attenuates

neurological deficits, reduces brain edema, and decreases the infiltration of inflammatory cells

like lymphocytes, neutrophils, and microglia. Furthermore, it enhances blood-brain barrier

integrity and alleviates neuronal death. In models of cerebrovascular thrombosis, RP101075
improves microvascular circulation and reduces thrombus volume.
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Signaling Pathway and Metabolic Fate
The mechanism of RP101075 begins with its binding to S1PR1, a G-protein-coupled receptor

(GPCR). This activation leads to the sequestration of lymphocytes within lymph nodes.

RP101075 itself is a product of the metabolism of Ozanimod, primarily mediated by cytochrome

P450 (CYP) 3A. Subsequently, RP101075 is further metabolized, notably by Monoamine

Oxidase B (MAO-B), which catalyzes a stereospecific oxidative deamination to form the

metabolite CC112273.
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Metabolism of Ozanimod and subsequent S1PR1 signaling by RP101075.

Quantitative Data
The potency and selectivity of RP101075 have been characterized through various in vitro

assays. The data below summarizes its binding affinity and functional activity at the S1P

receptors, as well as the kinetics of its metabolism.

Table 1: In Vitro Potency (EC50) of RP101075 and
Related Compounds

Compound S1PR1 (nM) S1PR5 (nM)
Selectivity
(S1PR5/S1PR1
)

Notes

RP101075 0.185 / 0.27 5.9 >21-fold

Highly potent

and selective for

S1PR1 over

S1PR5. >10,000-

fold selectivity

over S1PR2, 3,

and 4.

RPC1063

(Ozanimod)
0.156 / 0.44 11.1 ~25-fold

Parent

compound.

RP101442 0.131 171 >1300-fold

Another active

metabolite of

Ozanimod.

RP101988 0.19 32.8 ~172-fold

Another active

metabolite of

Ozanimod.

Table 2: Pharmacokinetic and Distribution Properties
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Parameter Value Species Notes

Brain to Blood Ratio 31 Preclinical Species

Indicates significant

crossing of the blood-

brain barrier.

Metabolite/Parent

Ratio
0.85 Preclinical/Human

Ratio of RP101075 to

parent compound

RPC1063 after

dosing.

Median Tmax ~6 hours Human

Time to reach

maximum plasma

concentration.

Elimination Half-life

(t1/2)
~19-22 hours Human

Similar to Ozanimod

and another

metabolite,

RP101988.

Table 3: Kinetic Parameters of RP101075 Metabolism by
MAO-B

Parameter Value Source

KMapp 4.8 µM
Human Liver Mitochondrial

Fractions

Vmax 50.3 pmol/min/mg protein
Human Liver Mitochondrial

Fractions

Intrinsic Clearance (Clint) 12 µl/min/mg
Human Liver Mitochondrial

Fractions

KM 1.1 µM Human Recombinant MAO-B

Experimental Protocols
The mechanism of action and efficacy of RP101075 have been elucidated through a series of

key in vitro and in vivo experiments.
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In Vitro S1PR1 Potency Assay (cAMP Inhibition)
This assay determines the functional potency of RP101075 by measuring its ability to inhibit

the production of cyclic AMP (cAMP) following stimulation, a downstream effect of S1PR1

activation.

Objective: To determine the EC50 value of RP101075 at the S1P1 receptor.

Methodology:

Cells expressing the human S1P1 receptor are cultured and prepared.

The cells are treated with varying concentrations of RP101075.

cAMP production is stimulated using an agent like forskolin.

The concentration of intracellular cAMP is measured, typically using a competitive

immunoassay (e.g., HTRF or ELISA).

The results are plotted as a dose-response curve, and the EC50 value is calculated,

representing the concentration of RP101075 that produces 50% of the maximal inhibition

of cAMP production.
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Workflow for the in vitro cAMP inhibition assay.

In Vivo Efficacy in Mouse EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model

for human multiple sclerosis to assess the therapeutic potential of immunomodulatory agents.

Objective: To evaluate the ability of RP101075 to reduce disease severity by preventing

inflammatory cell infiltration into the central nervous system.
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Methodology:

Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin

Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) in Complete Freund's

Adjuvant. Pertussis toxin is administered on day 0 and day 2 to facilitate immune cell entry

into the CNS.

Treatment: Upon the first signs of clinical symptoms (e.g., limp tail), mice are randomized

into treatment groups. RP101075 is administered orally once daily at specified doses (e.g.,

0.1 and 0.3 mg/kg).

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., paralysis) and

body weight.

Endpoint Analysis: After a set treatment period (e.g., 14 days), blood is collected to

measure lymphocyte counts as a pharmacodynamic biomarker. Efficacy is determined by

the reduction in clinical disease scores compared to a vehicle-treated control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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